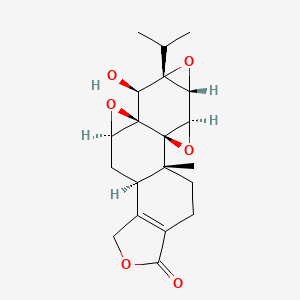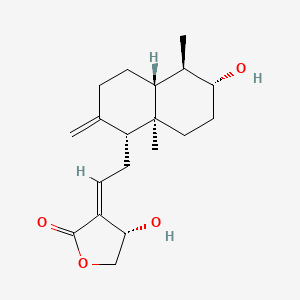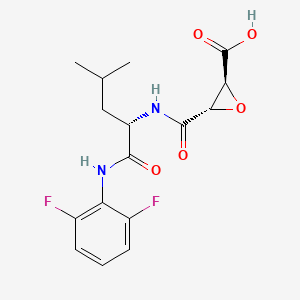
Epoxysuccinate derivative 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epoxysuccinate derivative 2 is a compound that belongs to the class of epoxides, which are characterized by an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of epoxysuccinate derivative 2 typically involves the epoxidation of succinic acid derivatives. One common method is the reaction of succinic acid with a peracid, such as peracetic acid, under controlled conditions to form the epoxide ring. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the use of whole-cell catalysts, such as bacterial cis-epoxysuccinate hydrolases. These enzymes catalyze the conversion of cis-epoxysuccinate to enantiomerically pure tartaric acids, which can then be further processed to obtain the desired epoxysuccinate derivative .
化学反応の分析
Types of Reactions
Epoxysuccinate derivative 2 undergoes various chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form diols in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: Diols.
Reduction: Alcohols.
Substitution: Substituted epoxides with various functional groups.
科学的研究の応用
Epoxysuccinate derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly epoxide hydrolases.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of enantiomerically pure tartaric acids, which are important in the manufacture of pharmaceuticals and food additives
作用機序
The mechanism of action of epoxysuccinate derivative 2 involves its interaction with specific molecular targets, such as enzymes. For example, cis-epoxysuccinate hydrolases catalyze the hydrolysis of the epoxide ring to form tartaric acids. The enzyme’s active site contains key residues and metal ions that facilitate the catalytic process by stabilizing the transition state and lowering the activation energy .
類似化合物との比較
Epoxysuccinate derivative 2 can be compared with other similar compounds, such as:
cis-Epoxysuccinate: Another epoxide with similar reactivity but different stereochemistry.
trans-Epoxysuccinate: A stereoisomer of this compound with distinct chemical properties.
Epoxyalkanes: Compounds with an epoxide ring and an alkane chain, which exhibit different reactivity due to the absence of carboxyl groups .
This compound is unique due to its specific stereochemistry and the presence of carboxyl groups, which influence its reactivity and interactions with biological molecules.
特性
分子式 |
C16H18F2N2O5 |
|---|---|
分子量 |
356.32 g/mol |
IUPAC名 |
(2S,3S)-3-[[(2S)-1-(2,6-difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C16H18F2N2O5/c1-7(2)6-10(19-15(22)12-13(25-12)16(23)24)14(21)20-11-8(17)4-3-5-9(11)18/h3-5,7,10,12-13H,6H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t10-,12-,13-/m0/s1 |
InChIキー |
RZWURLBUPSDTKT-DRZSPHRISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NC1=C(C=CC=C1F)F)NC(=O)[C@@H]2[C@H](O2)C(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC1=C(C=CC=C1F)F)NC(=O)C2C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


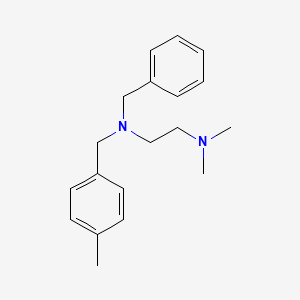
![2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)
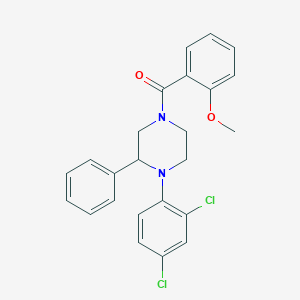
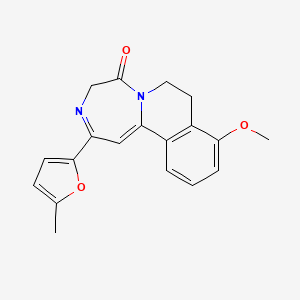


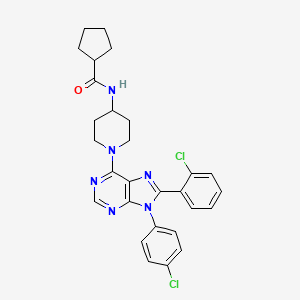
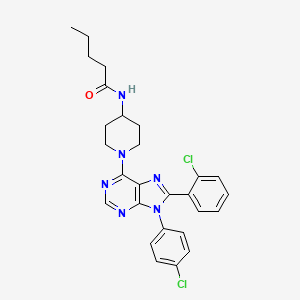
![2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10833352.png)
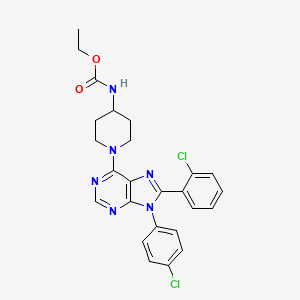

![N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833372.png)
